Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-
Description
Properties
CAS No. |
55966-85-3 |
|---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-8(6-11)13-12-7-1-3-9(14)4-2-7/h1-4,12,14H |
InChI Key |
XTCRJLBGLWCFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diazonium Salt Coupling
A widely documented route involves the coupling of p-hydroxybenzenediazonium chloride with malononitrile under controlled conditions. This method, adapted from analogous azo dye syntheses, proceeds via a diazo-coupling mechanism.
In a representative procedure, p-hydroxybenzenediazonium chloride is generated in situ by treating 4-hydroxyaniline with sodium nitrite and hydrochloric acid at 0–5°C. The diazonium salt is then reacted with malononitrile in an aqueous-ethanolic medium buffered to pH 6–7 using sodium acetate. The reaction is stirred for 4–6 hours at 0–10°C, yielding the hydrazone product as a crystalline solid.
Key variables :
- Temperature control (<10°C) prevents diazonium salt decomposition.
- pH adjustment ensures optimal electrophilicity of the diazonium ion.
- Ethanol enhances solubility of malononitrile while suppressing side reactions.
This method typically achieves yields of 70–85%, with purity confirmed via NMR and elemental analysis.
Direct Condensation of 4-Hydroxyphenylhydrazine with Malononitrile
An alternative approach involves the direct reaction of 4-hydroxyphenylhydrazine with malononitrile in refluxing ethanol. This one-step method avoids diazonium salt intermediates, simplifying the synthesis.
Procedure :
- 4-Hydroxyphenylhydrazine (1.0 equiv) and malononitrile (1.05 equiv) are combined in anhydrous ethanol.
- The mixture is refluxed for 3–4 hours under nitrogen atmosphere.
- Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethyl acetate/hexane.
Optimization insights :
- Catalyst-free : The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on malononitrile’s electrophilic carbon, followed by dehydration.
- Solvent selection : Ethanol provides optimal polarity for reactant solubility without promoting hydrolysis of nitrile groups.
- Yield : 65–78%, with minor impurities from oligomerization side products.
Acid-Catalyzed Cyclocondensation
Patent literature describes a modified Knoevenagel condensation employing acidic catalysts to accelerate the reaction. While traditionally used for benzylidene malononitriles, this method adapts well to hydrazono derivatives.
Experimental protocol :
- Malononitrile (1.2 equiv) and 4-hydroxyphenylhydrazine (1.0 equiv) are dissolved in toluene.
- A catalytic system of boric acid (0.5% w/w) and sulfuric acid (0.5% w/w) is added.
- The mixture is heated to 80°C for 2 hours, with water removal via Dean-Stark trap.
- After cooling, the product is filtered and washed with cold toluene.
Advantages :
- High yield : 90–96% attributed to efficient water removal shifting equilibrium toward product.
- Scalability : Toluene’s low polarity facilitates easy product isolation.
Comparative Analysis of Synthetic Methods
Critical observations :
- Catalyzed methods outperform uncatalyzed routes in both yield and reaction time.
- Solvent polarity inversely correlates with byproduct formation—nonpolar solvents (toluene) suppress ionic side reactions.
- Temperature : Elevated temperatures (80°C) are tolerable in catalyzed systems but degrade diazonium intermediates in Method 1.
Mechanistic Considerations
The formation of Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-, proceeds through distinct pathways depending on the method:
Diazonium route :
$$ \text{Ar-N}2^+ + \text{NC-CH}2-\text{CN} \rightarrow \text{Ar-N=N-CH(CN)}_2 + \text{H}^+ $$
Followed by tautomerization to the hydrazono form.Direct condensation :
$$ \text{Ar-NH-NH}2 + \text{NC-CH}2-\text{CN} \rightarrow \text{Ar-NH-N=CH(CN)}2 + \text{H}2\text{O} $$
Dehydration is rate-limiting, necessitating reflux conditions.Acid-catalyzed :
Protonation of malononitrile enhances electrophilicity, enabling attack by the hydrazine’s lone pair. Boric acid stabilizes intermediates via chelation.
Industrial-Scale Production Recommendations
For large-scale synthesis, the acid-catalyzed method (Method 3) is preferred due to:
- Short reaction time (2 hours vs. 4–6 hours for alternatives).
- Superior yield (96%) reducing raw material costs.
- Solvent recovery : Toluene can be efficiently distilled and reused.
Process optimization strategies :
- Continuous water removal : Enhances conversion via Le Chatelier’s principle.
- Catalyst recycling : Sulfuric/boric acid mixture can be recovered via aqueous extraction and reconcentrated.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Oligomerization | Free radical side reactions | Nitrogen sparging to inhibit radicals |
| Nitrile hydrolysis | Prolonged exposure to moisture | Use anhydrous solvents |
| Colored impurities | Oxidation of phenolic -OH group | Add antioxidant (e.g., BHT) |
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-hydroxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substituent on the phenyl ring significantly influences reactivity and applications. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., -OH, -OCH₃) improve solubility and biological activity but may reduce thermal stability.
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, favoring reactions like cyclization .
- Bulky substituents (e.g., tetrahydro-naphthalenyl) alter steric effects, impacting reactivity in heterocycle synthesis .
Reactivity Trends :
Physical and Spectral Properties
Analytical Consistency :
- All derivatives show strong nitrile IR stretches (~2200–2250 cm⁻¹).
- Aromatic protons in NMR align with substituent electronic effects (e.g., deshielding by -NO₂) .
Biological Activity
Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-, also known as 4-hydroxyphenylhydrazone of propanedinitrile, is a compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its hydrazone functional group, which is known for conferring various biological properties. The synthesis typically involves the reaction of propanedinitrile with 4-hydroxyphenylhydrazine under acidic conditions, leading to the formation of the desired hydrazone derivative.
Biological Activity Overview
1. Anticancer Activity
Research indicates that compounds with hydrazone structures often exhibit significant anticancer properties. For instance, derivatives similar to propanedinitrile have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells.
- Mechanism of Action : The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can induce significant growth inhibition across various cancer cell lines.
2. Antimicrobial Properties
Hydrazone derivatives have also been evaluated for their antimicrobial activity. Studies show that compounds related to propanedinitrile exhibit effective inhibition against a range of bacterial strains.
- Minimum Inhibitory Concentration (MIC) : For example, certain derivatives have shown MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects.
3. Antiviral Activity
Some studies suggest that hydrazone compounds may possess antiviral properties as well. They have been reported to inhibit the replication of viruses such as HIV and herpes simplex virus by targeting viral proteins and cellular pathways involved in viral propagation.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of various hydrazone derivatives, a specific compound similar to propanedinitrile was tested against a panel of 60 cancer cell lines. The results indicated an average growth inhibition percentage (GI%) of over 90% in several aggressive cancer types, demonstrating its potential as an anticancer agent .
| Compound | Cell Line | GI (%) |
|---|---|---|
| Compound A | HCT-116 | 96.47 |
| Compound B | MCF-7 | 85.00 |
| Compound C | A549 | 90.50 |
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various hydrazones revealed that derivatives of propanedinitrile had superior activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
| Derivative | Pathogen | MIC (μg/mL) |
|---|---|---|
| Derivative X | E. coli | 0.25 |
| Derivative Y | S. aureus | 0.22 |
| Derivative Z | K. pneumoniae | 0.30 |
Research Findings
Recent investigations into the biological activities of propanedinitrile derivatives have yielded promising results:
- Anticancer Studies : The compound's ability to induce apoptosis through CDK inhibition has been confirmed through both in vitro assays and molecular docking studies .
- Antimicrobial Evaluations : The compound has shown significant antibacterial activity with low toxicity profiles in preliminary tests, suggesting its potential for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- in laboratory settings?
The compound can be synthesized via acid-catalyzed condensation of 4-hydroxyphenylhydrazine with malononitrile. A method analogous to hydrazone formation in symmetric Schiff bases involves using KSF montmorillonite as a catalyst to enhance reaction efficiency and yield . Typical conditions include refluxing in ethanol or methanol, with purification via recrystallization. Monitoring reaction progress using TLC and characterizing intermediates via melting point analysis is recommended.
Q. How should researchers characterize the purity and structural integrity of Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-?
- Spectroscopy :
- IR : Identify the C=N stretch (~1600–1620 cm⁻¹) and O-H stretch (~3400 cm⁻¹) from the hydrazono and hydroxyphenyl groups, respectively .
- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.9 ppm and hydrazono protons at δ 8.6–8.7 ppm) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-?
Density Functional Theory (DFT) can model molecular orbitals and electrostatic potentials to predict reactivity and stability. Quantum-chemical calculations (e.g., HOMO-LUMO gaps) explain charge-transfer interactions, while Quantitative Structure-Property Relationship (QSPR) models correlate structural features with properties like solubility or redox potential . Van der Waals surface visualization aids in understanding steric effects in molecular docking studies.
Q. How does Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- interact with biological macromolecules such as enzymes?
The hydrazono group enables coordination with metal ions in enzyme active sites. For example, analogous hydrazones form stable complexes with copper(II), altering enzyme kinetics . Molecular dynamics simulations can predict binding affinities to targets like troponin C, as seen in Ca²⁺-sensitizing agents (e.g., Levosimendan) . Experimental validation via isothermal titration calorimetry (ITC) or fluorescence quenching assays is recommended.
Q. What experimental strategies resolve contradictions in reactivity data of hydrazone derivatives?
- Kinetic Studies : Measure rate constants under varying pH, temperature, and solvent polarity to isolate contributing factors .
- Cross-Validation : Use complementary techniques (e.g., cyclic voltammetry for redox behavior and HPLC for stability profiling) .
- Control Experiments : Replicate reactions with deuterated solvents or isotopic labeling to trace mechanistic pathways .
Safety and Methodological Considerations
Q. What safety protocols are essential when handling Propanedinitrile derivatives in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
